molecular formula C17H10N2O6 B14385015 3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) CAS No. 89444-57-5

3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)

Cat. No.: B14385015
CAS No.: 89444-57-5
M. Wt: 338.27 g/mol
InChI Key: JOOHFJLSNBOCTF-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) is a complex organic compound characterized by its unique structure, which includes two pyrano[2,3-c]pyridin-2-one moieties linked by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) typically involves the reaction of 4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrano[2,3-c]pyridin-2-one units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a methyl group at the 6-position.

    4-Hydroxy-6-methyl-2H-pyran-2-one: A simpler compound with a single pyranone ring.

    2H-Pyran-2-one: The core structure without additional functional groups.

Uniqueness

3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) is unique due to its methylene-bridged bis-pyrano[2,3-c]pyridin-2-one structure, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89444-57-5

Molecular Formula

C17H10N2O6

Molecular Weight

338.27 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxopyrano[2,3-c]pyridin-3-yl)methyl]pyrano[2,3-c]pyridin-2-one

InChI

InChI=1S/C17H10N2O6/c20-14-8-1-3-18-6-12(8)24-16(22)10(14)5-11-15(21)9-2-4-19-7-13(9)25-17(11)23/h1-4,6-7,20-21H,5H2

InChI Key

JOOHFJLSNBOCTF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=C(C(=O)O2)CC3=C(C4=C(C=NC=C4)OC3=O)O)O

Origin of Product

United States

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